molecular formula C7H5BrINO2 B14024363 Methyl 2-bromo-5-iodonicotinate

Methyl 2-bromo-5-iodonicotinate

Cat. No.: B14024363
M. Wt: 341.93 g/mol
InChI Key: XHPGMCCQQCXLRZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-iodonicotinate is an organic compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of both bromine and iodine atoms on the pyridine ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-iodonicotinate typically involves the bromination and iodination of nicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-iodonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-iodonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce oxidized nicotinic acid derivatives .

Scientific Research Applications

Methyl 2-bromo-5-iodonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-chloronicotinate
  • Methyl 2-bromo-5-fluoronicotinate
  • Methyl 2-iodo-5-bromonicotinate

Uniqueness

Methyl 2-bromo-5-iodonicotinate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and interaction profiles compared to other similar compounds. The combination of these halogens allows for unique substitution patterns and reactivity, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

methyl 2-bromo-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3

InChI Key

XHPGMCCQQCXLRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)I)Br

Origin of Product

United States

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